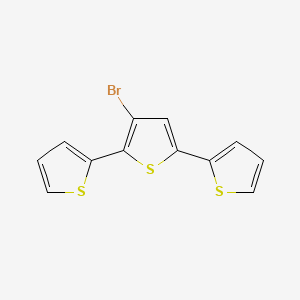

3'-Bromo-2,2':5',2''-terthiophene

Overview

Description

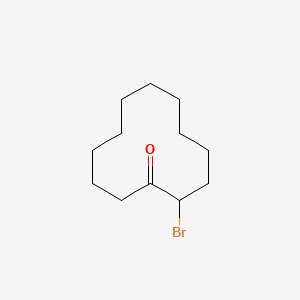

3’-Bromo-2,2’:5’,2’'-terthiophene is a bromothiophene derivative . It is a thiophene compound isolated from the roots of Echinops transiliensis and was studied for its larvicidal activity against Aedes aegypti .

Synthesis Analysis

3’-Bromo-2,2’:5’,2’'-terthiophene can be synthesized from 2,2′-bithiophene . A simple two-step synthesis of the previously unknown 3′-vinyl-2,2′:5′,2″-terthiophene from 2,3,5-tribromothiophene is described .Molecular Structure Analysis

The molecular formula of 3’-Bromo-2,2’:5’,2’'-terthiophene is C12H7BrS3 . The average mass is 327.283 Da and the monoisotopic mass is 325.889313 Da .Chemical Reactions Analysis

3’-Bromo-2,2’:5’,2’'-terthiophene reacts with various aryl iodides bearing an electron-donating or electron-withdrawing substituent . It generates singlet oxygen .Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-Bromo-2,2’:5’,2’'-terthiophene include a molecular weight of 327.3 g/mol . It has a topological polar surface area of 84.7 Ų . The compound has a complexity of 248 .Scientific Research Applications

Organic Semiconductors

“3’-Bromo-2,2’:5’,2’'-terthiophene” is used as a building block for organic semiconductors . Organic semiconductors are a class of materials that combine the electronic properties of conventional semiconductors with the mechanical properties of polymers. They are used in a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Conducting Polymer Research

This compound is also used in conducting polymer research . Conducting polymers are organic polymers that conduct electricity. They are used in a variety of applications, including sensors, batteries, and solar cells.

Electrochromic Copolymers

“3’-Bromo-2,2’:5’,2’'-terthiophene” can be combined with 3,4-ethylenedioxythiophene (EDOT) in a tetrabutylammonium perchlorate solution for use as an electrochromic copolymer . Electrochromic materials can change their optical properties (such as color) in response to an applied voltage. They are used in a wide range of applications like photovoltaics and polymer light emitting diodes (LEDs) .

Surface-Enhanced Raman Spectroscopy (SERS)

The electrosorption of “3’-Bromo-2,2’:5’,2’'-terthiophene” on a polycrystalline gold electrode has been studied with surface-enhanced Raman spectroscopy (SERS) . SERS is a powerful spectroscopic technique that enhances the intensity of Raman scattering, allowing for the detection and identification of molecules adsorbed on rough metal surfaces. This technique is used in a variety of fields, including chemistry, materials science, and environmental science .

Electrochemical Investigations

Electrochemical investigations show a reversible redox behavior in the anodic and cathodic scan direction . This property is important for applications in electrochemical sensors and energy storage devices .

Density Functional Theory (DFT) Calculations

The experimental infrared and Raman data are supported by density functional theory (DFT) calculations of "3’-Bromo-2,2’:5’,2’'-terthiophene" . DFT is a computational quantum mechanical modelling method used in physics, chemistry and materials science to investigate the electronic structure of many-body systems. It’s particularly used in the study of atoms, molecules, and the condensed phases .

Mechanism of Action

Target of Action

It is known that thiophene derivatives, such as this compound, are often used in the synthesis of conductive polymers . These polymers can interact with various targets depending on their specific structure and properties.

Mode of Action

As a thiophene derivative, it is likely to interact with its targets through π-π stacking, a common interaction in conductive polymers . This interaction can lead to changes in the electrical properties of the target, potentially altering its function.

Action Environment

The action, efficacy, and stability of 3’-Bromo-2,2’:5’,2’'-terthiophene can be influenced by various environmental factors . For instance, it is known to be sensitive to light and air , which can affect its stability and, consequently, its action and efficacy.

properties

IUPAC Name |

3-bromo-2,5-dithiophen-2-ylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrS3/c13-8-7-11(9-3-1-5-14-9)16-12(8)10-4-2-6-15-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBHDLKMGUOJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=C(S2)C3=CC=CS3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10909353 | |

| Record name | 2~3~-Bromo-1~2~,2~2~:2~5~,3~2~-terthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Bromo-2,2':5',2''-terthiophene | |

CAS RN |

105125-00-6 | |

| Record name | 2,2':5',2''-Terthiophene, 3'-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105125006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2~3~-Bromo-1~2~,2~2~:2~5~,3~2~-terthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B1265947.png)